(5-Fluorobenzo[b]thiophen-3-yl)methanol
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Overview
Description
(5-Fluorobenzo[b]thiophen-3-yl)methanol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorobenzo[b]thiophen-3-yl)methanol typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Methanol Group Addition: The methanol group can be introduced through a Grignard reaction or other nucleophilic addition reactions involving formaldehyde or its equivalents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(5-Fluorobenzo[b]thiophen-3-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Electrophiles like halogens, nucleophiles like amines, and catalysts like Pd/C for hydrogenation reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
(5-Fluorobenzo[b]thiophen-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluorobenzo[b]thiophen-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methanol group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the fluorine and methanol groups.
5-Fluorobenzothiophene: Lacks the methanol group.
3-Hydroxybenzothiophene: Lacks the fluorine atom.
Uniqueness
(5-Fluorobenzo[b]thiophen-3-yl)methanol is unique due to the combined presence of the fluorine atom and methanol group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the methanol group increases its solubility and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse reactions and interact with specific molecular targets, making it a valuable tool for chemists, biologists, and medical researchers.
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMSLOYVGIDSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CS2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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